4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system with a chlorine atom at the 4th position and a carboxylic acid group at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be induced by visible light in the presence of an iridium catalyst and phenyliodine (III) dicyclohexanecarboxylate . Another method involves the use of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes such as the three-component (one-pot) method. This method allows for the efficient synthesis of imidazoquinoxalines by combining appropriate starting materials in a single reaction vessel .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid can undergo various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazoquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxalines: These compounds have a pyrrole ring fused to the quinoxaline system.
Thiazolo[3,4-a]quinoxalines: These compounds contain a thiazole ring fused to the quinoxaline system.
Uniqueness: 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for a wide range of chemical modifications and biological activities .
Eigenschaften
Molekularformel |
C11H6ClN3O2 |
---|---|
Molekulargewicht |
247.64 g/mol |
IUPAC-Name |
4-chloroimidazo[1,5-a]quinoxaline-8-carboxylic acid |
InChI |
InChI=1S/C11H6ClN3O2/c12-10-9-4-13-5-15(9)8-3-6(11(16)17)1-2-7(8)14-10/h1-5H,(H,16,17) |
InChI-Schlüssel |
INXFAXODLHHXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)N3C=NC=C3C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.